

Vestecarpan: A Technical Guide on its Chemical Structure, Biological Activity, and Mechanisms

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Compound of Interest

Compound Name: Vestecarpan

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This technical guide provides a comprehensive overview of the chemical properties and biological activities of Vestecarpan, a pterocarpan class natural product. The information is compiled to support research and development efforts in oncology and related fields.

Chemical Structure and Properties of Vestecarpan

Vestecarpan is a pterocarpan, a class of isoflavonoids, naturally occurring in plant species such as *Dalbergia sissoo* and *Platymiscium floribundum*. Its chemical identity is well-defined by standard nomenclature and structural identifiers.

Table 1: Chemical and Physical Properties of Vestecarpan

Property	Value
IUPAC Name	(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromene-3,10-diol
Synonyms	3,4-dihydroxy-9-methoxypterocarpan
CAS Number	69853-46-9
Molecular Formula	C ₁₆ H ₁₄ O ₅
Molecular Weight	286.28 g/mol
SMILES Notation	<chem>COC1cc2c(cc1O)[C@H]1OC[C@@H]2c2ccc(O)cc21</chem>
InChI	InChI=1S/C16H14O5/c1-19-12-5-4-9-11-7-20-13-6-8(17)2-3-10(13)15(11)21-16(9)14(12)18/h2-6,11,15,17-18H,7H2,1H3/t11-,15+/m0/s1
InChIKey	JAAWOQQDCOFLRV-QWWZWVQMSA-N

Biological Activity of Vestecarpan

Vestecarpan has been investigated for its cytotoxic effects, particularly against cancer cell lines. Research has focused on its impact on cell viability and the mechanisms of cell death.

Cytotoxic Activity in Leukemia Cells

A key study by Militão and colleagues investigated the cytotoxic effects of four pterocarpanes isolated from *Platymiscium floribundum*, including Vestecarpan, on the human promyelocytic leukemia cell line HL-60.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Cytotoxic Effects of Pterocarpanes from *Platymiscium floribundum* on HL-60 Cells[\[1\]](#)[\[2\]](#)

Compound	Concentration (µg/mL)	Reduction in Cell Viability (%)	Predominant Mechanism of Cell Death
Vestecarpan	12.5	52.5 - 72.1	Necrosis
(+)-Medicarpin	12.5	52.5 - 72.1	Necrosis
(+)-2,3,9-Trimethoxypterocarpan	12.5	52.5 - 72.1	Apoptosis
(+)-Homopterocarpin	12.5	52.5 - 72.1	Apoptosis

The study revealed that while all tested pterocarpanes reduced the viability of HL-60 cells, Vestecarpan, along with (+)-medicarpin, primarily induced necrotic cell death.^{[1][3]} In contrast, (+)-2,3,9-trimethoxypterocarpan and (+)-homopterocarpin induced apoptosis.^{[1][3]} All compounds were also found to inhibit DNA synthesis in a dose-dependent manner.^[1]

Experimental Protocols

This section details the methodologies employed in the key studies cited for the extraction of Vestecarpan and the assessment of its cytotoxic activity.

Extraction and Isolation of Vestecarpan from *Platymiscium floribundum*

The following protocol is based on the methods described for the isolation of flavonoids from the heartwood of *Platymiscium floribundum*.^[4]

- **Material Preparation:** The heartwood of *Platymiscium floribundum* is collected, dried, and powdered.
- **Extraction:** The powdered material is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period. The extract is then concentrated under reduced pressure.

- **Fractionation:** The crude extract is partitioned between different immiscible solvents of increasing polarity, for example, hexane, chloroform, ethyl acetate, and methanol, to separate compounds based on their polarity.
- **Chromatographic Separation:** The fractions containing the compounds of interest are further purified using chromatographic techniques. This typically involves:
 - **Column Chromatography:** Using silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.
 - **Preparative Thin-Layer Chromatography (TLC):** For further purification of the fractions obtained from column chromatography.
- **Compound Identification:** The structure of the isolated compounds, including Vestecarpan, is elucidated using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Cytotoxicity Assay in HL-60 Human Leukemia Cells

The following protocol for assessing cytotoxicity is based on the trypan blue exclusion assay as described in the study by Militão et al.[\[1\]](#)[\[3\]](#)

- **Cell Culture:** HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO_2 .
- **Treatment:** Cells are seeded in culture plates and treated with Vestecarpan at the desired concentrations (e.g., 12.5 $\mu\text{g/mL}$). A control group without the compound is also maintained.
- **Incubation:** The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
- **Cell Viability Assessment (Trypan Blue Exclusion Assay):**
 - Aliquots of the cell suspension are mixed with an equal volume of 0.4% trypan blue solution.
 - The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

- The percentage of viable cells is calculated as: $(\text{Number of viable cells} / \text{Total number of cells}) \times 100$.
- Analysis of Cell Death Mechanism (Flow Cytometry):
 - To distinguish between apoptosis and necrosis, treated cells are stained with Annexin V-FITC and propidium iodide (PI).
 - The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

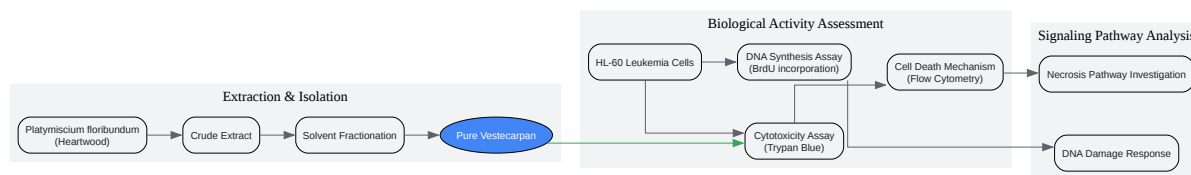
Signaling Pathways

The precise signaling pathways through which Vestecarpan exerts its cytotoxic effects are still under investigation. However, based on studies of related pterocarpanes and the observed necrotic outcome in HL-60 cells, some potential mechanisms can be inferred.

While other pterocarpanes from *Platymiscium floribundum* induce apoptosis, characterized by mitochondrial depolarization and caspase-3 activation, Vestecarpan's induction of necrosis suggests a different mechanism of action.^[1] Necrotic cell death is often associated with cellular damage, membrane disruption, and the release of intracellular contents, which can trigger an inflammatory response.

The inhibition of DNA synthesis by Vestecarpan, as observed by Militão et al., is a significant finding that points to a direct or indirect interaction with the cellular machinery responsible for DNA replication.^[1]

Below is a conceptual workflow illustrating the investigation of Vestecarpan's biological effects.



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Figure 1. Experimental workflow for investigating Vestecarpan.

Further research is required to elucidate the specific molecular targets and signaling cascades affected by Vestecarpan that lead to necrotic cell death and inhibition of DNA synthesis. This knowledge will be crucial for evaluating its potential as a therapeutic agent.

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